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molecular formula C14H14N2O B8739036 N-Phenethylpicolinamide

N-Phenethylpicolinamide

Cat. No. B8739036
M. Wt: 226.27 g/mol
InChI Key: RJIWORZDUGBXNH-UHFFFAOYSA-N
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Patent
US05866583

Procedure details

A mixture of 20 ml of ethyl pyridine-2-carboxylate and 27 ml of phenethylamine was stirred at 180° C. for 5 h., with the ethanol formed being distilled off over a 30 cm Vigreux column. Distillation of the residue yielded 30.9 g of pyridine-2-carboxylic acid phenethyl-amide as a yellowish oil, b.p. 150°-155° C./0.8 mbar.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O:9]CC)=O.[CH2:12]([NH2:20])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[CH2:12]([NH:20][C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:9])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)OCC
Name
Quantity
27 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
being distilled off over a 30 cm Vigreux column
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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